N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide
Description
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-17-18(2)35-28(25(17)27(34)30-20-10-4-3-5-11-20)32-26(33)22-15-24(19-9-8-14-29-16-19)31-23-13-7-6-12-21(22)23/h6-9,12-16,20H,3-5,10-11H2,1-2H3,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZCYBZZXTVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Attachment of the Cyclohexylamino Group: This step involves the reaction of the intermediate compound with cyclohexylamine under controlled conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thienyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thienyl derivatives.
Scientific Research Applications
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting epoxide hydrolases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of epoxide hydrolases by binding to the active site and preventing the hydrolysis of epoxides. This inhibition can lead to various biological effects, including modulation of inflammatory pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(cyclohexylamino)carbonyl]glycine
- N-cyclohexyl-N-[(cyclohexylamino)carbonyl]benzamide
Uniqueness
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
